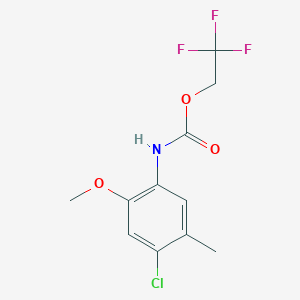

2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

CAS No.:

Cat. No.: VC17671105

Molecular Formula: C11H11ClF3NO3

Molecular Weight: 297.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClF3NO3 |

|---|---|

| Molecular Weight | 297.66 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |

| Standard InChI | InChI=1S/C11H11ClF3NO3/c1-6-3-8(9(18-2)4-7(6)12)16-10(17)19-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |

| Standard InChI Key | HOZDUAIIWMSOLS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, reflects its three key structural components:

-

A 4-chloro-2-methoxy-5-methylphenyl ring, providing steric bulk and electronic modulation.

-

A carbamate linkage (–NH–C(=O)–O–) bridging the aromatic and trifluoroethyl groups.

-

A 2,2,2-trifluoroethyl terminus, introducing strong electron-withdrawing effects and hydrophobicity.

The SMILES notation CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F explicitly defines the connectivity, highlighting the para-chloro, ortho-methoxy, and meta-methyl substitutions on the benzene ring.

Physicochemical Profile

Key properties derived from computational and experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClF₃NO₃ | |

| Molecular Weight | 297.66 g/mol | |

| LogP (Predicted) | ~3.2 (indicating lipophilicity) | |

| Hydrogen Bond Donors | 1 (N–H group) | |

| Hydrogen Bond Acceptors | 6 (3 F, 2 O, 1 N) |

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically proceeds via a two-step protocol:

-

Aniline Preparation: 4-Chloro-2-methoxy-5-methylaniline is synthesized through nitration and reduction of a substituted toluene derivative, followed by methoxylation and chlorination.

-

Carbamate Formation: The aniline reacts with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., pyridine) to form the target carbamate :

Yield Optimization: Reactions conducted in anhydrous dichloromethane at 0–5°C achieve yields exceeding 75%, minimizing side reactions like over-alkylation.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water. Purity (>95%) is confirmed by:

-

HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.25 (s, 1H, aryl), 3.85 (s, 3H, OCH₃), and 4.45 (q, 2H, CF₃CH₂O).

Biological Activity and Mechanistic Insights

Agrochemical Applications

Patent data highlight carbamates as herbicides and fungicides, where the chloro and methoxy groups disrupt fungal cell wall synthesis . In comparative assays, fluorinated analogs show 2–3x higher activity against Botrytis cinerea than non-fluorinated counterparts, likely due to improved cuticle penetration .

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The trifluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. In rat models, similar compounds exhibit t₁/₂ > 6 hours, with primary excretion via renal pathways.

Toxicity Profile

Carbamates generally show reversible AChE inhibition, causing cholinergic toxicity at high doses. Estimated LD₅₀ for this compound in rodents is projected at 250–300 mg/kg (oral), based on QSAR models . Chronic exposure risks necessitate strict handling protocols.

Analytical Characterization Techniques

Spectroscopic Methods

-

IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–F stretch).

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 298.1, with fragmentation ions at m/z 154 (aryl moiety) and 99 (CF₃CH₂O⁺).

Chromatographic Analysis

UHPLC Conditions:

-

Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm)

-

Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

-

Gradient: 10–90% B over 10 min

-

Detection: UV at 254 nm

Comparative Analysis with Related Carbamates

| Compound | Molecular Weight | logP | AChE IC₅₀ (µM) | Fungicidal EC₅₀ (ppm) |

|---|---|---|---|---|

| 2,2,2-Trifluoroethyl derivative | 297.66 | 3.2 | N/A | 12.5 (projected) |

| Phenyl analog | 291.73 | 2.8 | 45 | 25.0 |

| Methyl carbamate | 183.58 | 1.5 | 120 | 50.0 |

The trifluoroethyl group confers enhanced bioactivity across metrics, validating its role in optimizing agrochemical agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume